

Spectroscopic and Structural Elucidation of 3-(Trimethylsilyl)propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trimethylsilyl)propionic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(trimethylsilyl)propionic acid**, a valuable building block in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-(trimethylsilyl)propionic acid**. This information is crucial for the identification and characterization of the compound.

Table 1: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
154.48	Carboxylic Acid Carbon (-COOH)
98.81	Acetylenic Carbon (-C \equiv C-COOH)
53.58	Acetylenic Carbon (TMS-C \equiv C-)
31.90, 29.67, 29.34, 22.67, 3.52	Note: These shifts are unassigned and may represent impurities or solvent.
-0.74 (Reference)[1]	Trimethylsilyl Carbons (-Si(CH ₃) ₃)

Note: The listed ¹³C NMR data from a supplementary material should be treated with caution as the number of signals exceeds the expected number for the pure compound. The trimethylsilyl carbon shift is referenced from a derivative, 3-(trimethylsilyl)propynoic acid N-(2-hydroxy-1,1-dimethylethyl)amide[1].

Table 2: IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
2170 (Reference)[1]	Alkyne C \equiv C Stretch
1710 - 1680	Carboxylic Acid C=O Stretch (Hydrogen-bonded)
3300 - 2500	Carboxylic Acid O-H Stretch (Broad)
1250, 840, 750 (Reference)[1]	Si-C Bending Vibrations

Note: The C \equiv C and Si-C stretching frequencies are referenced from derivatives of 3-(trimethylsilyl)propynoic acid[1]. The carboxylic acid stretches are typical ranges for this functional group.

Table 3: Mass Spectrometry Data

m/z Ratio	Assignment	Relative Intensity (%)
142	Molecular Ion [M] ⁺	100

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to be followed by researchers with a foundational understanding of spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **3-(trimethylsilyl)propionic acid** is prepared by dissolving 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- **¹H NMR Acquisition:**
 - A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Data is processed with a Fourier transform and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **¹³C NMR Acquisition:**
 - A proton-decoupled ¹³C experiment is conducted.
 - A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
 - The spectral width is set to encompass the expected carbon chemical shifts (typically 0-200 ppm).
 - Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **3-(trimethylsilyl)propionic acid** is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:**
 - A background spectrum of the clean ATR crystal is recorded.
 - The sample spectrum is then collected, typically over the range of 4000-400 cm^{-1} .
 - An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

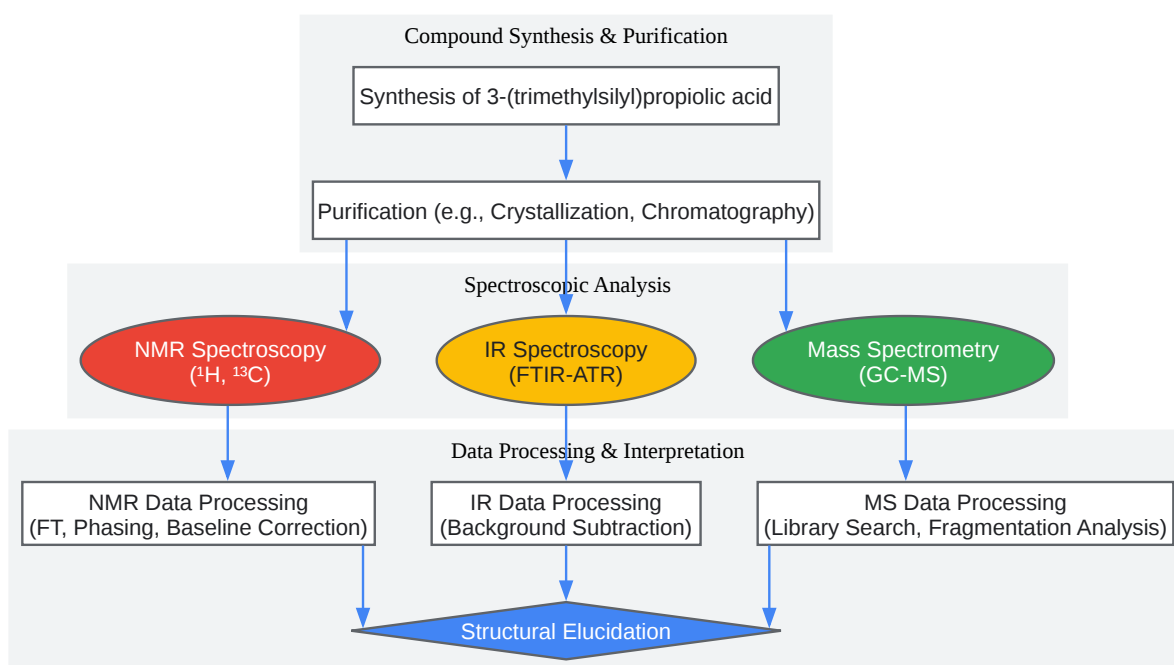
2.3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and subsequent ionization.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is utilized.
- **GC Conditions:**
 - A suitable capillary column (e.g., DB-5ms) is used for separation.
 - The oven temperature program is optimized to ensure good separation of the analyte from any impurities.
 - Helium is typically used as the carrier gas.
- **MS Conditions:**

- Electron ionization is performed at a standard energy of 70 eV.
- The mass analyzer is scanned over a mass range that includes the expected molecular ion (e.g., m/z 50-200).
- The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(trimethylsilyl)propionic acid**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. arkat-usa.org [arkat-usa.org]
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